Meglumine diatrizoate
Overview
Description
Mechanism of Action
Target of Action
Diatrizoate meglumine is a water-soluble, iodinated, radiopaque x-ray contrast medium . The primary targets of this compound are the body tissues that need to be visualized during radiographic procedures . It is used for a wide variety of diagnostic imaging methods, including angiography, urography, cholangiography, computed tomography, hysterosalpingography, and retrograde pyelography .
Mode of Action
Diatrizoate meglumine works by blocking x-rays. As an iodine-containing X-ray contrast agent, it is particularly electron-dense and effectively scatters or stops X-rays . When given, it localizes or builds up in certain areas of the body, allowing the x-rays to create a “picture” of the area . The areas of the body in which the radiopaque agent localizes will appear white on the x-ray film . This creates the needed distinction, or contrast, between one organ and other tissues .
Pharmacokinetics
Following intravenous injection, the radiopaque diagnostic agents are immediately diluted in the circulating plasma . Equilibrium is reached with the extracellular compartment at about 10 minutes . The pharmacokinetics of the intravenously administered radiopaque contrast media are usually best described by a two-compartment model with a rapid alpha phase for drug distribution and a slow beta phase for drug elimination . In patients with normal renal function, the alpha and beta half-lives were respectively 30 minutes and 120 minutes for diatrizoate .
Result of Action
The primary result of diatrizoate meglumine’s action is the creation of contrast in radiographic images, which helps doctors see any special conditions that may exist in the organ or part of the body being examined . High osmolal radiocontrast agents like diatrizoate are cytotoxic to renal cells . The toxic effects include apoptosis, cellular energy failure, disruption of calcium homeostasis, and disturbance of tubular cell polarity, and are thought to be linked to oxidative stress .
Action Environment
The action of diatrizoate meglumine can be influenced by various environmental factors. For instance, because of its high osmolarity, it can draw water from the surrounding tissues into the intestines, thus causing dehydration in people with already small plasma volume such as infants .
Biochemical Analysis
Biochemical Properties
Diatrizoate Meglumine is a small molecule that contains iodine, which blocks x-rays This property allows it to be used as a contrast agent in various imaging techniques
Cellular Effects
The cellular effects of Diatrizoate Meglumine are primarily related to its role as a contrast agent. It is known to exert a mild laxative effect due to its high osmolarity . The specific impact on cell signaling pathways, gene expression, and cellular metabolism is not well studied.
Molecular Mechanism
The molecular mechanism of action of Diatrizoate Meglumine is primarily related to its iodine content. Iodine atoms in the compound block x-rays, allowing it to serve as a contrast medium in radiographic procedures
Dosage Effects in Animal Models
In a study using a zebrafish model for opioid-induced constipation, Diatrizoate Meglumine was found to be effective in promoting bowel movements
Transport and Distribution
Diatrizoate Meglumine is sparingly absorbed from the intact gastrointestinal tract, which allows for gastrointestinal opacification and delineation after oral or rectal administration
Preparation Methods
Synthetic Routes and Reaction Conditions: Diatrizoate meglumine is synthesized through a series of chemical reactions involving the iodination of benzoic acid derivatives. The process typically involves the following steps:
Iodination: The introduction of iodine atoms into the aromatic ring of benzoic acid derivatives.
Acetylation: The addition of acetyl groups to the amino groups on the aromatic ring.
Formation of Meglumine Salt: The final step involves the reaction of the iodinated and acetylated benzoic acid derivative with meglumine (N-methylglucamine) to form the diatrizoate meglumine salt
Industrial Production Methods: Industrial production of diatrizoate meglumine involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and consistency of the final product. The reaction conditions typically include:
Temperature: Controlled heating to facilitate the iodination and acetylation reactions.
Solvents: Use of appropriate solvents to dissolve reactants and facilitate reactions.
Purification: Multiple purification steps to remove impurities and by-products
Chemical Reactions Analysis
Types of Reactions: Diatrizoate meglumine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, leading to the removal of iodine atoms.
Substitution: Substitution reactions can take place, where iodine atoms are replaced by other functional groups
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles
Major Products:
Oxidation Products: Iodinated benzoic acid derivatives.
Reduction Products: Deiodinated benzoic acid derivatives.
Substitution Products: Benzoic acid derivatives with substituted functional groups
Scientific Research Applications
Diatrizoate meglumine has a wide range of scientific research applications, including:
Medical Imaging: Used as a contrast agent in X-ray imaging techniques to enhance the visibility of internal structures
Biological Studies: Employed in studies involving the visualization of biological tissues and organs
Pharmaceutical Research: Used in the development and testing of new imaging agents and diagnostic tools
Industrial Applications: Applied in non-destructive testing and quality control processes in various industries
Comparison with Similar Compounds
Iothalamate: Another iodinated contrast agent used in medical imaging.
Iohexol: A non-ionic iodinated contrast agent with lower osmolality.
Iopamidol: A non-ionic iodinated contrast agent used in various imaging techniques
Comparison:
Diatrizoate Meglumine vs. Iothalamate: Both are ionic contrast agents, but diatrizoate meglumine has a higher iodine content, providing better contrast in imaging
Diatrizoate Meglumine vs. Iohexol: Diatrizoate meglumine has higher osmolality compared to iohexol, which can lead to more pronounced side effects
Diatrizoate Meglumine vs. Iopamidol: Iopamidol is a non-ionic contrast agent with lower osmolality, making it safer for patients with compromised renal function
Diatrizoate meglumine remains a widely used contrast agent due to its effectiveness in enhancing the visibility of internal structures in X-ray imaging. Its unique properties and applications make it a valuable tool in medical diagnostics and research.
Properties
IUPAC Name |
3,5-diacetamido-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9I3N2O4.C7H17NO5/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2H3,(H,15,17)(H,16,18)(H,19,20);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKKOBKEXMRYFQ-WZTVWXICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.CNCC(C(C(C(CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26I3N3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20897171 | |
Record name | Diatrizoate meglumine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20897171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
809.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131-49-7 | |
Record name | Meglumine diatrizoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diatrizoate meglumine [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diatrizoate meglumine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20897171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Meglumine diatrizoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.569 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIATRIZOATE MEGLUMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X9MR4N98U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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